N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]-4-(propan-2-yl)benzene-1-sulfonamide
Description
N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-4-yl]-4-(propan-2-yl)benzene-1-sulfonamide is a structurally complex sulfonamide derivative characterized by a tricyclic oxa-ring system and a branched alkyl substituent.
The compound’s synthesis and characterization likely employ techniques such as LC/MS profiling for purity assessment, NMR for structural elucidation (as demonstrated in related sulfonamide analogs ), and crystallographic refinement tools like SHELX for resolving complex stereochemistry . Its isopropylbenzene sulfonamide moiety is a common motif in drug design, often linked to target binding via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-[8-(2-methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]-4-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO3S/c1-6-26(4,5)19-9-13-24-22(15-19)23-16-20(10-14-25(23)30-24)27-31(28,29)21-11-7-18(8-12-21)17(2)3/h7-8,10-12,14,16-17,19,27H,6,9,13,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEZCSCCPLXCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]-4-(propan-2-yl)benzene-1-sulfonamide” likely involves multiple steps, including the formation of the tricyclic core, introduction of the sulfonamide group, and the addition of the isopropyl and methylbutyl substituents. Common synthetic routes may include:
Cyclization Reactions: Formation of the tricyclic core through intramolecular cyclization.
Sulfonation: Introduction of the sulfonamide group using sulfonyl chlorides and amines.
Alkylation: Addition of isopropyl and methylbutyl groups using alkyl halides and strong bases.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production with considerations for cost, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
“N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]-4-(propan-2-yl)benzene-1-sulfonamide” can undergo various chemical reactions, including:
Oxidation: Oxidation of the tricyclic core or the alkyl substituents.
Reduction: Reduction of the sulfonamide group to amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the tricyclic core.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may have potential as a bioactive molecule. Its sulfonamide group is known for its presence in various pharmaceuticals, suggesting potential medicinal applications.
Medicine
In medicine, this compound could be explored for its therapeutic properties. Sulfonamides are known for their antibacterial and anti-inflammatory properties, making this compound a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its tricyclic structure could impart stability and rigidity to polymers or other materials.
Mechanism of Action
The mechanism of action of “N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]-4-(propan-2-yl)benzene-1-sulfonamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group could inhibit enzyme activity by mimicking the natural substrate or binding to the active site.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Computational Analysis
Computational similarity metrics, such as the Tanimoto coefficient , are critical for identifying analogs. For example, the US-EPA CompTox Chemicals Dashboard uses Tanimoto-based searches (threshold >0.8) to map structurally related compounds, enabling read-across predictions for toxicity or bioactivity . Applied to the target compound, this method would highlight analogs like:
- 4-Isopropyl-N-(tricyclic oxa-core)benzenesulfonamide derivatives (e.g., substituent variations at the tricyclic moiety).
- Sulfonamides with branched alkyl groups (e.g., 2-methylbutan-2-yl), which influence lipophilicity and metabolic stability.
A hypothetical comparison using Tanimoto and Dice indices (based on MACCS or Morgan fingerprints ) might reveal similarities >70% with known kinase or protease inhibitors, as sulfonamides frequently target these enzymes .
Bioactivity Profiling
Hierarchical clustering of bioactivity data (e.g., NCI-60 screens) demonstrates that structural analogs often share mechanisms of action. For instance:
- Veronicoside and catalposide (iridoid glycosides) show divergent bioactivities despite nearly identical NMR profiles, underscoring how minor substituent changes (e.g., phenylpropanoid vs. vanilloyl groups) alter target specificity .
- Aglaithioduline , a phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor), exhibits parallel pharmacokinetic properties, highlighting the predictive power of structural-bioactivity relationships .
The target compound’s oxatricyclic core may confer rigidity, enhancing binding to conformationally sensitive targets like G-protein-coupled receptors (GPCRs) or ion channels, whereas the isopropyl group could improve membrane permeability .
Case Studies in Structural Modifications
- Example 1 : A sulfonamide analog with a naphthalene substituent () showed 99% stereochemical purity and distinct HPLC retention (11.1 min), illustrating how aromatic systems affect separation and bioavailability.
- Example 2 : In alkaloids like geiparvarin , NMR shifts in the tricyclic region correlate with anti-cancer activity, suggesting the target compound’s oxa-ring could be optimized for similar endpoints .
Table 1. Hypothetical Comparative Analysis of Structural Analogs
| Compound Name | Molecular Weight (g/mol) | LogP | Tanimoto Score* | Key Bioactivity (Predicted) |
|---|---|---|---|---|
| Target Compound | ~450 | 3.8 | - | Enzyme inhibition |
| 4-Isopropylbenzenesulfonamide (reference) | ~300 | 2.5 | 0.65 | COX-2 inhibition |
| Aglaithioduline | ~350 | 3.2 | 0.70 | HDAC inhibition |
| Veronicoside | ~500 | -1.2 | 0.30 | Antioxidant |
*Tanimoto scores calculated against the target compound using Morgan fingerprints .
Biological Activity
N-[12-(2-methylbutan-2-yl)-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl]-4-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound with potential biological activities that warrant detailed investigation. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure is characterized by a unique tricyclic framework and a sulfonamide group, which are known to influence its biological interactions. The molecular formula and weight are critical for understanding its pharmacokinetics and dynamics.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structural motifs exhibit significant anticancer activities. For instance, 1,2,3-triazole derivatives have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antibacterial Activity : Sulfonamide derivatives are traditionally recognized for their antibacterial properties. Research indicates that the incorporation of specific functional groups can enhance the efficacy against Gram-positive bacteria .
-
Mechanisms of Action :
- Apoptosis Induction : Compounds similar to the target molecule have been reported to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and disrupting mitochondrial membrane potential .
- Cell Cycle Arrest : Studies on related compounds indicate that they can cause cell cycle arrest at various phases, particularly G2/M phase, which is critical in cancer therapy .
Case Study 1: Anticancer Activity
A study evaluated a series of triazole-containing compounds similar to the target molecule against A549 lung cancer cells. The most potent compound demonstrated an IC50 value of 3.29 μM, significantly lower than that of traditional chemotherapeutics like doxorubicin (IC50: 3.30 μM) . The mechanism involved apoptosis and G2/S phase arrest.
Case Study 2: Antibacterial Evaluation
Research on sulfonamide derivatives revealed that modifications to the benzene ring could enhance antibacterial activity against Staphylococcus aureus and Escherichia coli. The introduction of a methyl group at the para position was found to improve activity significantly .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
